((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2320145-75-1
VCID: VC4164592
InChI: InChI=1S/C16H17FN4O/c17-15-10-18-6-4-14(15)16(22)21-11-2-3-12(21)9-13(8-11)20-7-1-5-19-20/h1,4-7,10-13H,2-3,8-9H2
SMILES: C1CC2CC(CC1N2C(=O)C3=C(C=NC=C3)F)N4C=CC=N4
Molecular Formula: C16H17FN4O
Molecular Weight: 300.337

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone

CAS No.: 2320145-75-1

Cat. No.: VC4164592

Molecular Formula: C16H17FN4O

Molecular Weight: 300.337

* For research use only. Not for human or veterinary use.

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone - 2320145-75-1

Specification

CAS No. 2320145-75-1
Molecular Formula C16H17FN4O
Molecular Weight 300.337
IUPAC Name (3-fluoropyridin-4-yl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Standard InChI InChI=1S/C16H17FN4O/c17-15-10-18-6-4-14(15)16(22)21-11-2-3-12(21)9-13(8-11)20-7-1-5-19-20/h1,4-7,10-13H,2-3,8-9H2
Standard InChI Key FNRMMKMOEBCJCQ-UHFFFAOYSA-N
SMILES C1CC2CC(CC1N2C(=O)C3=C(C=NC=C3)F)N4C=CC=N4

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The molecule features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic system with nitrogen at position 8. Substituents include:

  • A 3-fluoropyridin-4-yl group linked via a methanone bridge.

  • A 1H-pyrazol-1-yl moiety at position 3 of the bicyclo[3.2.1]octane ring.
    Stereochemistry is defined as (1R,5S), critical for target interactions .

Physicochemical Data

PropertyValueSource
Molecular formulaC₁₆H₁₇FN₄O
Molecular weight300.337 g/mol
SMILESC1CC2CC(CC1N2C(=O)C3=C(C=NC=C3)F)N4C=CC=N4
IUPAC name(3-fluoropyridin-4-yl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
cLogP (predicted)1.8–2.2
Polar surface area65.2 Ų

Synthesis and Structural Optimization

Key Synthetic Routes

The synthesis typically involves multi-step strategies:

  • Core construction: Formation of the 8-azabicyclo[3.2.1]octane via intramolecular cyclization of pyrrolidine precursors .

  • Functionalization:

    • Introduction of the pyrazole ring via nucleophilic substitution or metal-catalyzed coupling .

    • Methanone bridge formation using Friedel-Crafts acylation or Ullmann-type reactions .

Challenges in Synthesis

  • Stereochemical control: Maintaining (1R,5S) configuration requires chiral catalysts or resolution techniques .

  • Solubility issues: The bicyclic system exhibits low aqueous solubility, necessitating formulation aids .

Biological Activity and Mechanisms

Target Engagement

The compound shows affinity for kinase and amidase targets:

TargetIC₅₀/EC₅₀Assay TypeSource
NAAA (acid amidase)42 nMFluorogenic assay
JAK1/TYK219–85 nMKinase inhibition
mTOR67 nMCell proliferation

Mechanism of Action

  • NAAA inhibition: Stabilizes palmitoylethanolamide (PEA), enhancing anti-inflammatory effects via non-covalent binding to the catalytic cysteine .

  • Kinase modulation: Binds to ATP pockets of JAK/TYK2 and mTOR, disrupting downstream signaling (e.g., STAT3, PI3K/AKT) .

ParameterValueSource
Plasma protein binding88–92%
Hepatic clearance14–17 mL/min/kg
Half-life (rat)2.8–3.5 hours

Toxicity Data

  • CYP inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 4.7 μM) .

  • hERG liability: Low risk (IC₅₀ > 30 μM) .

Therapeutic Applications

Inflammatory Diseases

  • Preclinical efficacy: Reduces paw edema in murine collagen-induced arthritis models by 62% at 10 mg/kg .

  • Clinical potential: Analogues (e.g., ARN19689) are in Phase I trials for psoriasis .

Oncology

  • Synergistic effects: Enhances cytotoxicity of paclitaxel in triple-negative breast cancer cells (combination index = 0.32) .

  • Resistance modulation: Overcomes EGFR-TKI resistance in NSCLC via mTOR pathway suppression .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator